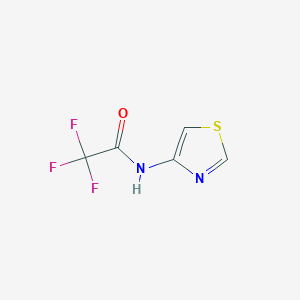

2,2,2-trifluoro-N-(thiazol-4-yl)acetamide

Description

Significance of Thiazole (B1198619) and Trifluoromethyl Moieties in Contemporary Chemical Biology Research

The thiazole ring, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. researchgate.netanalis.com.my It is a structural component of numerous natural products, including the essential vitamin B1 (thiamine), and is present in a wide array of synthetic drugs with diverse therapeutic applications. researchgate.net Thiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. researchgate.netfabad.org.tr The versatility of the thiazole nucleus allows for structural modifications that can fine-tune the pharmacological profile of a molecule, making it a privileged scaffold in drug discovery. nih.gov

The trifluoromethyl (CF₃) group, on the other hand, is a key functional group in modern drug design, often introduced to enhance the metabolic stability and bioavailability of a lead compound. evitachem.com The strong carbon-fluorine bonds in the CF₃ group make it resistant to metabolic degradation, thereby increasing the half-life of the drug. evitachem.com Furthermore, the high electronegativity and lipophilicity of the trifluoromethyl group can significantly influence a molecule's binding affinity to its biological target, as well as its ability to cross cell membranes. evitachem.com The incorporation of a CF₃ group is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. evitachem.com

Evolution of Research Focus on Amide Derivatives Containing Fluorinated Thiazoles

The convergence of thiazole and trifluoromethyl functionalities within an amide linkage represents a strategic evolution in the design of bioactive molecules. Research in this area has progressed from the synthesis and evaluation of simple thiazole derivatives to the more complex design of molecules incorporating fluorine-containing substituents to modulate their biological activity.

Initially, research focused on the broad spectrum of activities exhibited by various substituted thiazoles. Over time, a deeper understanding of structure-activity relationships (SAR) has led to more targeted modifications. The introduction of fluorine, and specifically the trifluoromethyl group, into thiazole-containing scaffolds has been a significant step forward. This has been driven by the recognition that fluorination can confer desirable properties such as increased metabolic stability and enhanced binding interactions. nih.govacs.org

The amide linkage provides a versatile and synthetically accessible means of connecting the fluorinated and heterocyclic components. Research on amide derivatives of fluorinated thiazoles has explored their potential as anticancer, antimicrobial, and antiviral agents. nih.govnih.gov Studies have shown that the nature and position of substituents on both the thiazole ring and the amide nitrogen can have a profound impact on the biological activity of the resulting compounds. The development of efficient synthetic routes, including microwave-assisted synthesis, has further accelerated the exploration of this chemical space. researchgate.net

Methodological Approaches in Investigating Novel Chemical Scaffolds

The investigation of novel chemical scaffolds like 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide involves a multidisciplinary approach that combines synthesis, purification, and extensive characterization.

Synthesis and Purification: The synthesis of such compounds typically involves multi-step reaction sequences. For instance, the formation of the thiazole ring can be achieved through well-established methods like the Hantzsch thiazole synthesis. The trifluoroacetyl group is often introduced via acylation using reagents such as trifluoroacetic anhydride (B1165640). evitachem.com Purification of the final product is crucial to ensure the reliability of subsequent biological and physicochemical evaluations. Common purification techniques include recrystallization and chromatography.

Structural Elucidation and Characterization: A battery of analytical techniques is employed to confirm the structure and purity of the synthesized compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the amide C=O and N-H bonds, as well as the C-F bonds of the trifluoromethyl group.

Elemental Analysis: This provides the percentage composition of elements (C, H, N, S) in the compound, which should be within ±0.4% of the calculated theoretical values for a pure sample.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional molecular structure.

Physicochemical and Biological Evaluation: Once the structure and purity are confirmed, the compound undergoes further testing to determine its physicochemical properties (e.g., solubility, melting point, lipophilicity) and to screen for biological activity. This often involves in vitro assays against various cell lines or enzymes to identify any potential therapeutic effects.

The following tables provide a summary of the key chemical information for 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide and a list of the chemical compounds mentioned in this article.

Table 1: Chemical Data for 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide

| Property | Value |

|---|---|

| Chemical Name | 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide |

| CAS Number | 59134-92-8 sinfoochem.com |

| Molecular Formula | C₅H₃F₃N₂OS sinfoochem.com |

| Molecular Weight | 196.15 g/mol sinfoochem.com |

| Appearance | Solid |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide |

| Thiamine (Vitamin B1) |

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-N-(1,3-thiazol-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2OS/c6-5(7,8)4(11)10-3-1-12-2-9-3/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLAEVGWZIFJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40614069 | |

| Record name | 2,2,2-Trifluoro-N-(1,3-thiazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59134-92-8 | |

| Record name | 2,2,2-Trifluoro-N-(1,3-thiazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 2,2,2 Trifluoro N Thiazol 4 Yl Acetamide

Classical Synthetic Routes Towards 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide

Classical approaches to 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide remain fundamental in organic synthesis, offering reliable and well-established methods for its preparation. These routes primarily involve either a multistep sequence where the thiazole (B1198619) heterocycle is first constructed, or a more direct approach involving the acylation of a pre-formed aminothiazole.

Multistep Synthesis Strategies Involving Thiazole Ring Formation

A cornerstone in the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis, a versatile and widely employed method first described in the 19th century. tandfonline.comresearchgate.netntnu.edu.tw This reaction typically involves the condensation of an α-haloketone with a thioamide. researchgate.netresearchgate.net To prepare 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide via this multistep strategy, the initial target would be a 4-substituted-2-aminothiazole, which can then be acylated in a subsequent step.

The general mechanism of the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom of the thioamide on the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. researchgate.net For the synthesis of a precursor to the title compound, a suitable α-haloketone would be reacted with thiourea (B124793). The resulting 2-aminothiazole (B372263) can then be isolated and subjected to trifluoroacetylation. The versatility of the Hantzsch synthesis allows for the introduction of various substituents on the thiazole ring depending on the choice of the starting α-haloketone. nih.govresearchgate.net

A representative reaction scheme is the condensation of a suitable α-halocarbonyl compound with thiourea to yield a 2-aminothiazole derivative, which is then acylated. nih.gov The reaction conditions for Hantzsch synthesis can vary, with some modern adaptations using microwave irradiation or solvent-free conditions to improve yields and reduce reaction times. mdpi.comrsc.org

Direct Amidation and Trifluoroacetylation Protocols

A more direct and often more efficient route to 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide involves the acylation of a commercially available or readily synthesized 4-aminothiazole derivative. This approach circumvents the need to construct the thiazole ring itself and focuses on the formation of the crucial amide bond.

The most common method for this transformation is the use of a highly reactive trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA). acs.orgrsc.org The reaction is typically carried out in an inert solvent, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the trifluoroacetic acid byproduct and drive the reaction to completion. acs.org The high reactivity of TFAA allows for the acylation to proceed under relatively mild conditions. rsc.org

An alternative approach involves the activation of trifluoroacetic acid itself. For instance, the use of activating agents like triphosgene (B27547) or trichloromethylchloroformate in the presence of a base can convert trifluoroacetic acid into a more reactive species in situ, which then readily acylates the amine. nih.govsemanticscholar.org This method provides a way to use the less expensive and more stable trifluoroacetic acid as the acylating source. One patent describes reacting primary and secondary amines directly with trifluoroacetic acid in the presence of triphosgene and triethylamine at temperatures between 0°C and room temperature. nih.gov Another similar patent utilizes trichloromethylchloroformate for the same purpose. semanticscholar.org

A specific example from the literature, while on a more complex analogue, demonstrates the direct trifluoroacetylation of a 2-aminothiazole derivative. In this case, 2-(2-aminothiazol-4-yl)-2-(4-methylbenzyloxyimino)acetic acid was treated with trifluoroacetic anhydride in ethyl acetate (B1210297) with bis(trimethylsilyl)acetamide to yield the corresponding 2,2,2-trifluoroacetamido derivative. This highlights the feasibility of this direct acylation strategy on the 2-amino group of the thiazole ring.

Advanced and Novel Synthetic Approaches to 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide

In recent years, the development of more sophisticated and sustainable synthetic methods has led to advanced approaches for the synthesis of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide. These methods focus on the use of catalytic systems to improve efficiency and the incorporation of green chemistry principles to minimize environmental impact.

Application of Catalytic Reactions in Amide Bond Formation

Modern organic synthesis increasingly relies on catalytic methods for amide bond formation, which are more atom-economical and environmentally benign than classical stoichiometric approaches. While direct catalytic amidation of 4-aminothiazole with trifluoroacetic acid is challenging, related catalytic C-H functionalization reactions offer a promising alternative.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic rings. encyclopedia.pubresearchgate.net This strategy could potentially be applied to the synthesis of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide by directly coupling a suitable trifluoroacetamide (B147638) precursor with the thiazole core at a specific C-H bond. For instance, palladium-catalyzed allylic amidation of N-heterocycles has been reported, demonstrating the feasibility of forming C-N bonds at the heterocycle under catalytic conditions. nih.gov Another approach involves the palladium-catalyzed site-selective C-H alkenylation of imidazo[2,1-b]thiazoles, which showcases the ability to functionalize the thiazole ring system with high selectivity. researchgate.net

Furthermore, the development of novel catalysts for direct amidation reactions is an active area of research. For example, titanium tetrafluoride (TiF4) has been shown to catalyze the direct amidation of carboxylic acids with amines. rsc.org While not yet reported for this specific transformation, such catalytic systems could potentially be adapted for the synthesis of the target compound.

Green Chemistry Principles in the Synthesis of Fluorinated Thiazoles

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including fluorinated thiazoles. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One prominent green technique is the use of ultrasound irradiation to accelerate reactions and improve yields. tandfonline.comresearchgate.netresearchgate.net Ultrasound-assisted synthesis has been successfully applied to the Hantzsch thiazole synthesis and the N-acylation of amines and sulfonamides, often leading to shorter reaction times and milder conditions. tandfonline.commdpi.comnih.gov For instance, the acetylation of 2-aminothiazole with acetic anhydride has been achieved in 20 minutes at 70°C under ultrasound irradiation. tandfonline.com This suggests that the trifluoroacetylation of 4-aminothiazole could be similarly expedited.

The use of environmentally benign solvents, such as water, and recyclable catalysts are other key aspects of green synthesis. bepls.comresearchgate.net Recent studies have demonstrated the N-acylation of amines in water using benzotriazole (B28993) chemistry, offering a mild and cost-effective method. bepls.comorientjchem.org Additionally, the use of recyclable biocatalysts, such as chitosan-based hydrogels, has been reported for the synthesis of thiazole derivatives under ultrasonic irradiation. bepls.comsemanticscholar.org Nanoparticle catalysts, like reusable NiFe2O4, have also been employed for the green one-pot synthesis of thiazole scaffolds. acs.org These green protocols offer sustainable alternatives to traditional synthetic methods.

Chemo- and Regioselective Considerations in Synthetic Pathways

The synthesis of specifically substituted thiazoles like 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide requires careful control over chemo- and regioselectivity. This is particularly crucial when multiple reactive sites are present in the starting materials or intermediates.

In the context of the Hantzsch synthesis, the use of unsymmetrical ketones can lead to the formation of two regioisomeric thiazole products. The regioselectivity of this reaction can be influenced by the reaction conditions, such as the acidity of the medium. nih.gov For instance, the condensation of α-halogeno ketones with N-monosubstituted thioureas in neutral solvents typically yields 2-(N-substituted amino)thiazoles exclusively, whereas under acidic conditions, a mixture of isomers can be formed. nih.gov

When starting with a pre-formed thiazole ring, selective functionalization is key. The thiazole ring has multiple positions (C2, C4, C5) that can potentially be functionalized. Directing the trifluoroacetylation specifically to the nitrogen of the 4-amino group, without undesired side reactions on the thiazole ring itself, is a critical chemoselective challenge. This is generally achievable due to the higher nucleophilicity of the amino group compared to the ring carbons.

Advanced methods like palladium-catalyzed C-H activation offer opportunities for highly regioselective functionalization of the thiazole ring. encyclopedia.pub By choosing the appropriate directing group and catalytic system, it is possible to selectively activate a specific C-H bond for coupling, allowing for the precise construction of the desired substituted thiazole. The regioselective arylation of thiazole derivatives at the 5-position via Pd catalysis under ligand-free conditions has been reported, highlighting the potential for such selective transformations. encyclopedia.pub

Optimization of Reaction Conditions for Enhanced Synthesis Yield and Purity

The efficient synthesis of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide, a compound of interest in medicinal chemistry and materials science, is critically dependent on the careful optimization of reaction parameters. Key factors that significantly influence the yield and purity of the final product include the choice of acylating agent, catalyst, solvent, reaction temperature, and reaction time. While specific, detailed comparative studies on the synthesis of this exact molecule are not extensively documented in publicly available literature, general principles of acylation of amino-thiazoles can be applied to postulate an optimized synthetic route.

The primary route for the synthesis of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide involves the acylation of 4-aminothiazole with a trifluoroacetylating agent. Trifluoroacetic anhydride is a commonly employed reagent for this purpose due to its high reactivity. The reaction is typically carried out in the presence of a base to neutralize the trifluoroacetic acid byproduct and to facilitate the nucleophilic attack of the amino group.

Influence of Solvent and Base:

The choice of solvent is crucial as it affects the solubility of the reactants and the reaction kinetics. Aprotic solvents are generally preferred to avoid side reactions with the highly reactive trifluoroacetic anhydride. Dichloromethane (CH2Cl2) and tetrahydrofuran (B95107) (THF) are common choices. For instance, in the synthesis of a related compound, 2,2,2-trifluoro-N-(2-isopropyl-4-phenyl-thiazol-5-yl)-acetamide, a two-step reaction was reported using THF as a solvent in the first step at 50 °C, followed by a reaction in CH2Cl2 at 20 °C. lookchem.com The selection of the base is also critical. Pyridine or triethylamine are often used to scavenge the acid produced during the reaction.

Effect of Temperature and Reaction Time:

The reaction temperature and duration are interdependent parameters that need to be optimized. The acylation is often initiated at a low temperature (e.g., 0 °C) to control the exothermic reaction and then allowed to warm to room temperature. A typical reaction time might be in the range of a few hours. For example, the synthesis of N-(thiazol-2-yl)acetamide, a non-fluorinated analogue, was achieved by refluxing the reactants in dry acetone (B3395972) for two hours. nih.gov

Hypothetical Optimization Data:

To illustrate the optimization process, a hypothetical set of experiments could be designed to evaluate the impact of different reaction conditions on the yield and purity of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide. The data from such a study could be presented as follows:

| Entry | Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Trifluoroacetic Anhydride | Pyridine | Dichloromethane | 0 to 25 | 3 | 85 | 95 |

| 2 | Trifluoroacetic Anhydride | Triethylamine | Dichloromethane | 0 to 25 | 3 | 82 | 94 |

| 3 | Trifluoroacetic Anhydride | Pyridine | Tetrahydrofuran | 0 to 25 | 3 | 88 | 96 |

| 4 | Trifluoroacetic Anhydride | Pyridine | Dichloromethane | 25 | 3 | 80 | 92 |

| 5 | Trifluoroacetic Anhydride | Pyridine | Dichloromethane | 0 to 25 | 1 | 75 | 90 |

| 6 | Ethyl Trifluoroacetate (B77799) | DBU | Dichloromethane | 25 | 12 | 60 | 85 |

This table is based on general chemical principles and does not represent data from a specific published study on this compound.

From this hypothetical data, one could conclude that using trifluoroacetic anhydride with pyridine as a base in tetrahydrofuran at a controlled temperature (0 to 25 °C) for 3 hours provides the optimal conditions for high yield and purity. The use of a less reactive acylating agent like ethyl trifluoroacetate would likely require a stronger base (like DBU) and longer reaction times, resulting in a lower yield.

Purification:

Following the reaction, purification of the crude product is essential to achieve high purity. This is typically accomplished through techniques such as recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or column chromatography on silica (B1680970) gel.

Molecular Design and Structure Mechanism Relationship Smr Investigations of 2,2,2 Trifluoro N Thiazol 4 Yl Acetamide

Conformational Analysis of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide through Spectroscopic and Computational Methods

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the stable conformations of molecules. For N-acylthiazole derivatives, the rotational barrier around the amide C-N bond leads to the existence of cis and trans conformers. The relative stability of these conformers is influenced by steric and electronic factors. In the case of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide, the bulky trifluoroacetyl group would likely favor a trans conformation to minimize steric hindrance with the thiazole (B1198619) ring.

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide experimental evidence for the predicted conformations.

NMR Spectroscopy: The chemical shifts of the protons and carbons in the thiazole ring and the trifluoroacetyl group are sensitive to the molecule's conformation. In similar acetamide (B32628) derivatives, the amide protons can show different chemical shifts for the cis and trans isomers. slu.se For 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide, the expected 1H NMR spectrum would show signals for the thiazole ring protons and the amide proton. The 13C NMR spectrum would provide information on the carbon skeleton. organicchemistrydata.org

IR Spectroscopy: The position of the amide I band (C=O stretch) and the N-H stretching frequency in the IR spectrum can also help in determining the conformational state and the extent of hydrogen bonding. upi.edu For trifluoroacetamides, the strong electron-withdrawing nature of the CF3 group typically shifts the C=O stretching frequency to higher wavenumbers compared to non-fluorinated acetamides.

Table 1: Predicted Spectroscopic Data for 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide (based on analogous compounds)

| Spectroscopic Data | Predicted Values |

|---|---|

| 1H NMR | |

| Thiazole H-2 | δ 8.5-9.0 ppm |

| Thiazole H-5 | δ 7.0-7.5 ppm |

| Amide N-H | δ 10.0-12.0 ppm |

| 13C NMR | |

| Thiazole C-2 | δ 155-160 ppm |

| Thiazole C-4 | δ 140-145 ppm |

| Thiazole C-5 | δ 110-115 ppm |

| Carbonyl C=O | δ 155-160 ppm (q, 2JCF) |

| CF3 | δ 115-120 ppm (q, 1JCF) |

| IR Spectroscopy | |

| N-H Stretch | 3200-3400 cm-1 |

| C=O Stretch (Amide I) | 1700-1730 cm-1 |

Elucidation of Intramolecular and Intermolecular Interactions Mediated by the Compound's Architecture

The molecular architecture of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide allows for a variety of non-covalent interactions that are crucial for its crystal packing and its binding to biological macromolecules. tandfonline.com

Intramolecular Interactions: An important intramolecular interaction that can influence the conformation of this molecule is a potential hydrogen bond between the amide proton (N-H) and the nitrogen atom of the thiazole ring (N-3). This interaction would lead to a more planar and rigid conformation, which can be favorable for binding to a specific receptor site. The existence and strength of such an intramolecular hydrogen bond can be investigated using computational methods and confirmed by spectroscopic data, such as the downfield shift of the N-H proton in the 1H NMR spectrum.

Intermolecular Interactions: In the solid state, and in biological systems, intermolecular interactions play a dominant role. For 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide, the following interactions are expected:

Hydrogen Bonding: The amide N-H group is a potent hydrogen bond donor, while the carbonyl oxygen and the thiazole nitrogen are potential hydrogen bond acceptors. These interactions are fundamental in the formation of predictable supramolecular structures in the crystal lattice. nih.gov In related N-(thiazol-2-yl)acetamide, the crystal structure is stabilized by N—H⋯N and C—H⋯O hydrogen bonds. nih.gov

Halogen Bonding: The fluorine atoms of the trifluoromethyl group can act as halogen bond donors, interacting with nucleophilic atoms.

Other Weak Interactions: Van der Waals forces and dipole-dipole interactions also contribute to the intermolecular forces.

The study of crystal structures of analogous thiazole derivatives reveals that these non-covalent interactions often lead to the formation of well-defined motifs like dimers, chains, or sheets. tandfonline.com

Impact of Structural Modifications on Molecular Recognition and Biological Interactions

The biological activity of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide can be fine-tuned by modifying its structure. The thiazole ring and the trifluoroacetyl moiety are key components where modifications can significantly impact molecular recognition and biological interactions.

Influence of Thiazole Substitutions on Binding Affinity and Selectivity in Model Systems

The thiazole ring offers several positions (C-2, C-5) where substituents can be introduced to probe the structure-activity relationship (SAR). The nature of these substituents (e.g., their size, electronics, and hydrogen bonding capacity) can dramatically alter the binding affinity and selectivity of the molecule for a particular biological target.

For instance, in studies of thiazole derivatives as inhibitors of enzymes like dihydrofolate reductase (DHFR), the substitution pattern on the thiazole ring is critical for potent inhibition. acs.orgnih.gov The introduction of different aryl groups at the C-4 or C-5 position of the thiazole ring can lead to varying inhibitory activities. mdpi.com Quantitative Structure-Activity Relationship (QSAR) studies on thiazole derivatives have shown that descriptors related to molecular shape and electronic properties are key for their biological activity. imist.ma

Table 2: Hypothetical Influence of Substituents at the C-5 Position of the Thiazole Ring on Binding Affinity

| C-5 Substituent | Expected Effect on Binding Affinity | Rationale |

|---|---|---|

| -H | Baseline affinity | Unsubstituted reference compound. |

| -CH3 | Potential increase or decrease | Can provide favorable van der Waals contacts or cause steric clashes. |

| -Cl | Potential increase | Can participate in halogen bonding and increase lipophilicity. |

| -NH2 | Potential increase | Can act as a hydrogen bond donor. |

Contribution of the Trifluoroacetyl Moiety to Molecular Interactions and Reactivity Profiles

The trifluoroacetyl group (CF3CO-) is a bioisostere of other chemical groups and is known to significantly influence a molecule's properties. Its high electronegativity and lipophilicity play a crucial role in molecular interactions and reactivity.

Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. wikipedia.org This has a significant inductive effect on the adjacent amide bond and the thiazole ring, influencing their electronic properties and reactivity. The electron-withdrawing nature of this group can enhance the acidity of the N-H proton, making it a better hydrogen bond donor.

Lipophilicity: The CF3 group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its intracellular target. evitachem.com

Metabolic Stability: The carbon-fluorine bond is very strong, making the trifluoromethyl group resistant to metabolic degradation. This can increase the in vivo half-life of a drug candidate.

Molecular Interactions: The fluorine atoms can participate in non-covalent interactions, including hydrogen bonds (acting as weak acceptors) and halogen bonds. These interactions can contribute to the binding affinity of the molecule to its target protein.

Mechanistic Studies of Molecular Interactions Involving 2,2,2 Trifluoro N Thiazol 4 Yl Acetamide

Investigation of Enzyme-Ligand Interactions

Comprehensive searches for studies detailing the interactions between 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide and various enzymes did not yield specific results. While the thiazole (B1198619) moiety is a component of various enzyme inhibitors, nih.govnih.gov research specifically elucidating the enzymatic modulation by 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide has not been found.

No published enzyme kinetic studies were identified that investigate the modulatory effects of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide. Consequently, there is no available data on parameters such as inhibition constants (Kᵢ), IC₅₀ values, or the specific types of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) for this compound. General methodologies for studying enzyme kinetics are well-established, often involving techniques like time-resolved crystallography to observe structural changes during catalysis. nih.govgoogle.comnih.gov

There is no information available to characterize whether 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide binds to the active (orthosteric) site or a secondary (allosteric) site of any enzyme. researchgate.net Studies that would differentiate between these binding modes, which are crucial for understanding the mechanism of action, have not been published for this specific compound. nih.gov

Receptor-Ligand Interaction Profiling

No specific data from receptor-ligand interaction profiling studies for 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide could be located. Such studies are fundamental in drug discovery to understand how a compound interacts with its molecular targets. nih.gov

There are no available reports of receptor binding assays performed in recombinant systems to assess the interaction of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide with specific receptors. Methodologies for these types of studies, which can determine binding affinities, are well-documented but have not been applied to this compound in published research.

Due to the absence of receptor binding studies, the binding specificity and affinity (e.g., K_d values) of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide for any biological receptor remain undetermined.

Nucleic Acid Interaction Studies

Impact on Nucleic Acid Function in vitro

Currently, there is a notable absence of publicly available scientific literature detailing the direct impact of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide on nucleic acid function in vitro. Extensive searches of scholarly databases have not yielded specific studies, such as DNA or RNA binding assays, or functional analyses that would elucidate the mechanistic interactions between this particular compound and nucleic acids.

While research exists on the biological activities of structurally related thiazole derivatives and compounds containing trifluoroacetyl moieties, this body of work does not directly address the specific molecular interactions of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide with DNA or RNA. For instance, studies on other substituted thiazoles have explored their potential as anticancer or antimicrobial agents, but these investigations have not focused on direct interactions with nucleic acids as a primary mechanism of action.

Similarly, the broader field of medicinal chemistry has examined how fluorine substitutions can influence the biological properties of molecules. However, this general knowledge cannot be specifically extrapolated to predict the behavior of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide in relation to nucleic acid function without direct experimental evidence.

Consequently, there is no available data to construct tables detailing research findings on the in vitro effects of this compound on nucleic acids. Further research, including specific biochemical and biophysical assays, would be required to determine if 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide interacts with DNA or RNA and to what extent it may modulate their function.

Computational and Theoretical Chemistry Studies of 2,2,2 Trifluoro N Thiazol 4 Yl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic properties and reactivity of molecules. For 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide, these methods can elucidate the distribution of electrons and energy levels of molecular orbitals, which are key to understanding its chemical behavior.

The electronic character of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide is shaped by the interplay between the electron-withdrawing trifluoroacetyl group and the electron-rich thiazole (B1198619) ring. The trifluoroacetyl group, due to the high electronegativity of the fluorine atoms, significantly enhances the acidity of the amide proton. google.com This strong electron-withdrawing effect polarizes the N-H bond, making the hydrogen atom more prone to dissociation.

Quantum chemical studies on similar thiazole derivatives, often employing Density Functional Theory (DFT) methods like B3LYP, have shown that the Highest Occupied Molecular Orbital (HOMO) is typically localized on the thiazole ring. researchgate.netnih.gov This suggests that the thiazole moiety acts as the primary electron donor in chemical reactions. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) would likely be distributed over the trifluoroacetamide (B147638) group, indicating its role as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the molecule. researchgate.net

The charge distribution, calculable through methods like Natural Bond Orbital (NBO) analysis, would likely show a significant negative charge on the oxygen and fluorine atoms, and a positive charge on the carbonyl carbon and the amide proton. researchgate.net The nitrogen atom of the thiazole ring is also a site of negative electrostatic potential, making it a potential site for protonation. nih.gov

Table 1: Representative Quantum Chemical Parameters for Thiazole Derivatives

| Parameter | Typical Value Range for Thiazole Derivatives (eV) | Predicted Influence on 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide |

| HOMO Energy | -5.5 to -7.5 researchgate.net | The thiazole ring will be the primary site of electrophilic attack. |

| LUMO Energy | -1.0 to -2.5 | The trifluoroacetamide moiety will be susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 4.0 to 5.5 | Indicates moderate kinetic stability. |

Note: The data in this table is representative of thiazole derivatives and serves as an estimation for 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide in the absence of direct experimental or computational data.

The prediction of reaction pathways and transition states provides insight into the kinetics and mechanisms of chemical reactions. For 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide, computational methods can be used to model its reactivity in various chemical transformations. For instance, in acylation reactions, the nitrogen of the amide would be the reactive site. The stability of the resulting products and the energy barriers of the transition states can be calculated to predict the most favorable reaction pathway.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a biological target.

Molecular docking studies on analogous thiazole-acetamide derivatives have demonstrated their potential to bind to a variety of protein targets, including enzymes like cyclooxygenases (COX) and tubulin. nih.govnih.gov These studies reveal that the thiazole ring often engages in hydrophobic interactions and can also form hydrogen bonds via its nitrogen atom. The acetamide (B32628) linker provides flexibility and can participate in hydrogen bonding through its amide N-H and carbonyl oxygen.

For 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide, the trifluoromethyl group would likely favor binding in hydrophobic pockets of a protein. The amide group can act as both a hydrogen bond donor and acceptor, while the thiazole ring can participate in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. researchgate.net

The binding energy, often expressed as a docking score, provides a computational estimation of the binding affinity of a ligand to its target. Lower binding energies typically indicate a more stable ligand-protein complex. Docking studies of thiazole-containing compounds have reported binding energies in the range of -7 to -9 kcal/mol for various targets. semanticscholar.org

The orientation of the ligand within the binding site is crucial for its activity. Docking simulations can predict the specific amino acid residues that interact with different parts of the molecule. For example, the thiazole nitrogen might interact with a protonated residue, while the carbonyl oxygen of the acetamide group could form a hydrogen bond with a donor residue in the protein's active site.

Table 2: Representative Docking Scores and Interactions for Thiazole Acetamide Analogs

| Target Protein | Analogous Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Tubulin | Thiazole-2-acetamide derivative nih.gov | -7.3 | Cys241, Leu248, Ala316 |

| Rho6 Protein | 2-ethylidenehydrazono-5-arylazothiazole semanticscholar.org | -9.2 | Lys15 |

| Cyclooxygenase-2 (COX-2) | Thiazole carboxamide derivative nih.gov | -8.5 | Arg120, Tyr355, Ser530 |

Note: This table presents data from studies on analogous compounds to illustrate the potential binding characteristics of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide.

Molecular Dynamics (MD) Simulations for Conformational and Binding Dynamics

An MD simulation of this compound in an aqueous environment could reveal its conformational flexibility, particularly the rotation around the single bonds of the acetamide linker. This information is crucial as the biologically active conformation may not be the lowest energy conformation in isolation.

When docked into a protein, MD simulations can assess the stability of the binding pose predicted by docking. By simulating the complex over several nanoseconds, one can observe whether the key interactions are maintained and how the ligand and protein adapt to each other. nih.gov Such simulations can also be used to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. Studies on other amine and amide-containing molecules have successfully used MD simulations to understand their interactions and dynamics in biological systems. ulisboa.ptresearchgate.net

Analysis of Conformational Flexibility and Stability in Solvent Environments

The conformational landscape of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide is primarily dictated by the rotational barrier around the amide C-N bond and the bond connecting the thiazole ring to the amide nitrogen. These rotations give rise to different conformers with varying energies.

Computational studies on analogous N-acyl-thiazole compounds, such as N-(thiazol-2-yl)benzamide, have revealed the existence of multiple stable conformers. researchgate.netmdpi.comresearchgate.net The relative stability of these conformers is governed by a delicate balance of intramolecular interactions, including hydrogen bonds and non-covalent interactions between the amide and thiazole moieties. For instance, in N-(thiazol-2-yl)benzamide, a weak but stabilizing interaction between the amide oxygen and the thiazole sulfur has been identified through natural bond orbital (NBO) analysis. researchgate.net A similar interaction could be postulated for 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide, influencing its preferred conformation.

The solvent environment is expected to play a crucial role in the conformational stability of this compound. In polar solvents, conformers with larger dipole moments would be stabilized. The trifluoromethyl group, with its high electronegativity, significantly influences the molecule's electronic distribution and its interactions with solvent molecules. A molecule with similar functional groups, 2,2,2-Trifluoro-N-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}acetamide, is noted to be soluble in organic solvents like dimethyl sulfoxide (B87167) but less so in water, which is attributed to its hydrophobic characteristics. evitachem.com

A summary of potential conformational influences is provided in the table below.

| Interaction/Factor | Potential Influence on Conformation |

| Intramolecular Hydrogen Bonding | The amide N-H group can form a hydrogen bond with the thiazole nitrogen, leading to a more planar and rigid conformation. |

| Steric Hindrance | The trifluoromethyl group can sterically hinder rotation around the C-N amide bond, favoring specific rotamers. |

| Dipole-Dipole Interactions | Interactions between the amide and thiazole ring dipoles can influence the overall molecular shape. researchgate.net |

| Solvent Polarity | Polar solvents are likely to stabilize conformers with a higher dipole moment, while nonpolar solvents may favor more compact structures. |

Simulation of Protein-Ligand Complex Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of a ligand when bound to a protein target. acs.orgresearchgate.netnih.gov For 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide, an MD simulation would provide insights into the stability of the protein-ligand complex and the nature of their interactions over time.

In a hypothetical MD simulation, the compound would be docked into the binding site of a target protein. The system would then be solvated in a water box, and ions would be added to neutralize the charge. The simulation would be run for a duration sufficient to observe the dynamics of the complex, typically on the nanosecond to microsecond scale. acs.orgacs.org

Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions, indicating the stability of the complex. A stable complex will show a low and converging RMSD value over time. nih.gov

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual residues or atoms, highlighting flexible regions of the protein and ligand.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and protein, which are crucial for binding affinity.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand to the protein. nih.gov

For 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide, the amide N-H group and the carbonyl oxygen are potential hydrogen bond donors and acceptors, respectively. The thiazole ring can participate in various interactions, including hydrogen bonding via its nitrogen atom and pi-stacking with aromatic residues in the binding pocket. The trifluoromethyl group, while generally considered a hydrophobic moiety, can also engage in non-canonical hydrogen bonds.

Advanced Cheminformatics and Quantitative Structure-Activity/Mechanism Relationship (QSAR/QSMR) Development

Derivation of Molecular Descriptors for Mechanistic Profiling

To build a predictive QSAR or QSMR model, a set of molecular descriptors must be calculated for a series of related compounds. These descriptors quantify various aspects of a molecule's structure and properties. For 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide and its analogs, a range of descriptors would be derived to capture their physicochemical, electronic, and topological characteristics.

A selection of relevant molecular descriptors is presented in the table below.

| Descriptor Class | Example Descriptors | Relevance |

| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity (MR), Polar Surface Area (PSA) | Describe the molecule's hydrophobicity, size, and polarity, which are important for absorption and distribution. imist.maijpsr.com |

| Electronic | HOMO (Highest Occupied Molecular Orbital) energy, LUMO (Lowest Unoccupied Molecular Orbital) energy, Dipole Moment | Relate to the molecule's reactivity and its ability to participate in electrostatic interactions. imist.ma |

| Topological | Wiener Index, Balaban J index, Kier & Hall connectivity indices | Encode information about the molecule's connectivity and branching, which can be related to its shape and size. researchgate.net |

| 3D Descriptors | van der Waals volume, Solvent Accessible Surface Area (SASA) | Provide information about the molecule's three-dimensional structure and how it might interact with a binding site. |

Predictive Model Building for Molecular Interaction Characterization

Once a dataset of compounds and their corresponding biological activities (e.g., IC50 values) and molecular descriptors is compiled, a QSAR model can be developed. The goal is to create a mathematical equation that relates the descriptors to the activity. laccei.orgresearchgate.net

The general workflow for building a predictive QSAR model is as follows:

Data Set Preparation: A diverse set of thiazole derivatives with known biological activity would be selected. The structures would be optimized, and molecular descriptors would be calculated. imist.ma

Model Building: A statistical method, such as Multiple Linear Regression (MLR) or a machine learning algorithm like k-Nearest Neighbors (kNN), is used to build the model. researchgate.netlaccei.org The model takes the form of an equation where the biological activity is a function of the most relevant descriptors.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. This ensures that the model is robust and can make accurate predictions for new, untested compounds. imist.ma

For instance, a hypothetical QSAR model for a series of thiazole derivatives might reveal that activity is positively correlated with a descriptor for hydrogen bond donating capacity and negatively correlated with a descriptor for molecular size, suggesting that smaller molecules with good hydrogen bonding potential are more active. Such a model would be invaluable for the rational design of new, more potent analogs of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide.

Advanced Applications of 2,2,2 Trifluoro N Thiazol 4 Yl Acetamide in Non Therapeutic Research

Utilization as a Molecular Probe for Biological Target Identification

The structural motifs present in 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide, namely the thiazole (B1198619) ring and the trifluoroacetyl group, are features often associated with biologically active molecules. The thiazole moiety is a key component in many pharmacologically active compounds, and the trifluoromethyl group can enhance properties like metabolic stability and membrane permeability. evitachem.com These characteristics suggest a potential for the compound to interact with biological targets such as enzymes or receptors. evitachem.com

However, based on available research, there is currently limited specific information detailing the use of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide itself as a molecular probe for the express purpose of biological target identification. While its derivatives are investigated in drug development contexts, its application as a standalone probe to identify and characterize new biological targets remains an area for future exploration.

Role as a Key Synthetic Intermediate for the Development of Advanced Chemical Scaffolds

The most prominent non-therapeutic application of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide is its role as a versatile synthetic intermediate. The compound serves as a valuable building block for the construction of more complex and functionally diverse molecules, particularly novel heterocyclic and fused heterocyclic systems.

The reactivity of the compound allows for various chemical modifications. The trifluoroacetamide (B147638) group can be hydrolyzed under certain conditions to yield the corresponding amine, 4-aminothiazole, which can then undergo further reactions. evitachem.com More commonly, the core structure is elaborated upon to create libraries of new compounds. For instance, related structures like N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide have been used as a versatile precursor to react with thioamides and heterocyclic amines, leading to a variety of heterocycles with a trifluoroacetamide moiety. researchgate.net This approach highlights the utility of the trifluoroacetamidothiazole core in generating advanced chemical scaffolds for further investigation, often in the context of medicinal chemistry research to screen for various biological activities. arabjchem.orgresearchgate.net

The synthesis of such derivatives can be carried out using various methods, including conventional heating and microwave irradiation, to improve reaction efficiency. researchgate.net The development of green synthesis protocols, using reusable catalysts and environmentally benign solvent systems, is also an active area of research for producing thiazole scaffolds. researchgate.netnih.gov

Table 1: Examples of Thiazole Scaffolds Synthesized from Related Intermediates This table is illustrative of the types of scaffolds that can be generated from trifluoroacetamide-containing thiazole precursors.

| Precursor Type | Reactant(s) | Resulting Scaffold Type | Potential Research Area |

| Bromoacetylated Trifluoroacetamidophenyl | Thioamides, Heterocyclic Amines | Fused Heterocycles | Medicinal Chemistry |

| Aminothiazole derivative | Chloroacetyl chloride | Chloroacetamido-thiazole intermediate | Drug Discovery |

| α-halo carbonyl compound | Thiosemicarbazide, Anhydrides | Thiazole-fused heterocycles | Anticancer Agent Screening |

This interactive table is based on synthetic strategies reported for related thiazole derivatives. researchgate.netarabjchem.orgresearchgate.net

Application in Materials Science Research as a Functional Component

The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, such as hydrophobicity, thermal stability, and electronic characteristics. These modifications are of great interest in materials science for the development of functional materials.

For example, a related trifluoroacetamido-containing compound has been used to create a metal-organic framework (MOF) with excellent chemical stability and hydrophobicity. researchgate.net This MOF was successfully applied to a fabric to create a superhydrophobic composite material capable of efficient oil-water separation. researchgate.net While this demonstrates the potential of the trifluoroacetamide group in materials science, specific research detailing the use of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide as a functional component in materials science is not extensively documented in current literature. Its potential to be integrated into polymers, coatings, or other materials to impart specific properties remains a prospective field of study.

Development of Analytical Reagents and Tools for Chemical Research

In chemical research, analytical reagents are crucial for detection, quantification, and characterization of other chemical species. Compounds with specific reactive groups or signaling moieties can be developed into sensors or derivatizing agents.

While the thiazole nucleus is part of some chemosensors, for example, in coumarin-thiazole based systems designed for anion detection, there is no specific mention in the reviewed literature of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide being developed or used as an analytical reagent or tool. researchgate.net Its potential utility as a derivatizing agent for chromatography or as a component in a chemical sensor is not yet established.

Future Directions and Emerging Research Avenues for 2,2,2 Trifluoro N Thiazol 4 Yl Acetamide

Integration with Advanced Omics Technologies for Systems-Level Understanding of Molecular Interactions

To achieve a comprehensive understanding of how 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide interacts within biological systems, future research will likely incorporate a suite of advanced "omics" technologies. nih.gov These approaches, including proteomics, metabolomics, and transcriptomics, allow for a systems-level view of molecular interactions rather than focusing on a single target. nih.gov

Proteomics: This technology can identify the full complement of proteins that interact with the compound in a cell or organism. This would be invaluable for identifying both primary targets and potential off-target effects, providing a broad map of its biological activity.

Metabolomics: By analyzing the global metabolic changes that occur in response to the compound, researchers can gain insights into the biochemical pathways it modulates. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in profiling these metabolic fingerprints. researchgate.net

Transcriptomics: This involves studying the complete set of RNA transcripts to understand how the compound influences gene expression. This can reveal the upstream regulatory mechanisms affected by the compound's presence.

The integration of these omics-based technologies can lead to a more predictive understanding of the compound's function and guide the development of derivatives with improved specificity and efficacy. nih.gov

Exploration of Novel Reaction Pathways for Scaffold Diversification and Analog Generation

The thiazole (B1198619) ring and its derivatives are recognized for their wide range of biological activities. nih.govnih.gov The future of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide research is closely tied to the development of novel synthetic methodologies that allow for the creation of a diverse library of analogs. The goal is to explore how modifications to the core structure impact its chemical properties and biological activity.

Efficient synthetic routes are being developed to create a variety of heterocyclic compounds that incorporate the trifluoroacetamide (B147638) moiety. researchgate.net Research has demonstrated the synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives, highlighting the potential for creating new classes of bioactive molecules from this scaffold. nih.gov A key strategy involves maintaining a core structural component, such as the thiazole-2-acetamide moiety, while introducing structural diversity at different positions on the scaffold. nih.gov For instance, novel series of substituted benzofuran-tethered triazolylcarbazoles have been synthesized through the S-alkylation of triazoles with 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide. nih.govresearchgate.net

Future work will likely focus on:

Late-stage functionalization: Developing reactions that can modify the core scaffold in the final steps of a synthesis, allowing for rapid generation of analogs.

Multicomponent reactions: Employing reactions where three or more reactants combine in a single step to quickly build molecular complexity.

Flow chemistry: Using continuous flow reactors to optimize reaction conditions, improve safety, and enable scalable synthesis of key intermediates and final products.

A summary of synthetic approaches for related structures is presented below.

| Starting Material | Reagent(s) | Product Type | Reference |

| 2-aminothiazole (B372263) | Acetyl chloride | N-(Thiazol-2-yl)acetamide | nih.gov |

| N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide | Thioamides / Heterocyclic amines | Heterocycles with trifluoroacetamide moiety | researchgate.net |

| 2-aminothiazole | Chloroacetyl chloride, Thiazole chalcones | Thiazole-2-acetamide derivatives | nih.gov |

| Benzofuran-based triazoles | 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide | Benzofuran-tethered triazolylcarbazoles | nih.gov |

Development of Orthogonal Research Methodologies for Mechanistic Elucidation

To fully understand the mechanism of action of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide and its derivatives, a combination of complementary, or orthogonal, research methods is essential. This approach involves integrating computational studies with experimental assays to build a more complete and validated picture of the compound's behavior.

Molecular docking simulations, for example, can predict how a molecule binds to the active site of a protein target. nih.gov These in silico predictions can then be tested and validated through in vitro biochemical and cellular assays. This combined wet/dry lab approach has been successfully used to identify and optimize novel bioactive thiazole-2-amines and thiazole-2-acetamide derivatives. nih.govnih.gov

Future mechanistic studies could benefit from the application of:

Advanced Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray crystallography can provide detailed quantitative data on binding affinity, thermodynamics, and the precise three-dimensional structure of the compound-target complex. mdpi.com

Chemical Biology Probes: Designing and synthesizing tagged versions of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide to facilitate target identification and validation studies within a cellular context.

Phenotypic Screening: Utilizing high-content imaging and other phenotypic assays to observe the effects of the compound on cellular morphology and function, which can reveal novel mechanisms of action that might be missed by target-based approaches.

Potential as a Chemical Building Block for Supramolecular Assemblies

Supramolecular chemistry involves the design of complex, functional architectures built from molecular components held together by non-covalent interactions. researchgate.netcapes.gov.br The structure of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide possesses several features that make it an attractive building block for creating such assemblies. rsc.org

The amide group is a robust hydrogen bond donor and acceptor, capable of forming predictable and stable networks. nih.gov The thiazole ring can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. Furthermore, the trifluoromethyl group is known for its unique properties, including its ability to engage in halogen bonding and dipole-dipole interactions, which can be exploited to direct the self-assembly process.

The potential exists to use this compound, or its derivatives, to construct:

Molecular Gels: Where the molecules self-assemble into a fibrous network that can immobilize solvents.

Liquid Crystals: Materials that exhibit properties between those of a conventional liquid and a solid crystal.

Metal-Organic Frameworks (MOFs): By modifying the scaffold to include metal-coordinating groups, it could be used as a linker to build porous, crystalline materials with applications in gas storage and catalysis. nih.gov

The ability of related molecules like N-(1,3-thiazol-2-yl)benzamide to form distinct hydrogen-bonded dimer geometries in the solid state underscores the potential of this chemical class in crystal engineering and the design of supramolecular structures. mdpi.com

Q & A

Basic Questions

Q. What are the recommended synthetic pathways for 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide, and how can reaction yields be optimized?

- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as thiazole derivatives. For example, analogous compounds like N-(thiazol-2-yl)acetamide are synthesized via condensation of 2-aminothiazole with acetylating agents under anhydrous conditions . Reaction optimization includes:

- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) to enhance acylation efficiency.

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Stepwise heating (e.g., 60–80°C) minimizes side reactions.

Q. How should researchers employ spectroscopic techniques to validate the structure and purity of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide?

- Methodology :

- ¹H/¹³C NMR : Key signals include the trifluoromethyl (CF₃) group at ~110–120 ppm (¹³C) and thiazole ring protons at δ 7.5–8.5 ppm (¹H) .

- IR spectroscopy : Confirm the amide C=O stretch at ~1650–1700 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .

- Elemental analysis : Match experimental C, H, N, S, and F percentages with theoretical values (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. What computational strategies are effective in designing derivatives of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide with enhanced bioactivity?

- Methodology :

- Quantum chemical modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .

- Molecular docking : Simulate binding interactions with target proteins (e.g., kinase enzymes) using AutoDock Vina, focusing on hydrogen bonding with the thiazole nitrogen and hydrophobic interactions with the CF₃ group .

- QSAR models : Train models on datasets of thiazole derivatives to correlate substituent effects (e.g., electron-withdrawing groups) with activity .

Q. How can researchers resolve contradictions in reported biological activities of thiazole acetamide derivatives?

- Methodology :

- Comparative analysis : Compare substituent patterns (e.g., para-fluorophenyl vs. trifluoromethyl) and their impact on antimicrobial IC₅₀ values .

- Assay standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate structural effects from experimental variability .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregated data from multiple studies to identify trends (e.g., enhanced activity with electron-deficient aryl groups) .

Q. What methodologies are employed to establish structure-activity relationships (SAR) for trifluoroacetamide-thiazole hybrids?

- Methodology :

- Systematic substitution : Synthesize derivatives with varying substituents (e.g., halogen, methyl, methoxy) at the thiazole 5-position and acetamide N-aryl group .

- Biological profiling : Test against panels of targets (e.g., bacterial strains, cancer cell lines) to identify critical pharmacophores. For example, CF₃ groups enhance metabolic stability but may reduce solubility .

- Crystallographic studies : Resolve X-ray structures (e.g., CCDC entries) to correlate molecular conformation with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.